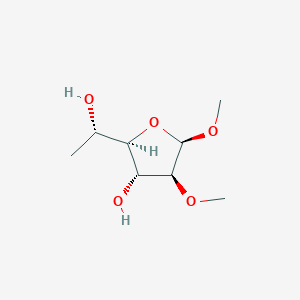
2-(2-Amino-3-benzoylphenyl)glyoxylic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(2-Amino-3-benzoylphenyl)glyoxylic acid sodium salt is closely related to 2-amino-3-benzoylphenylacetic acid, which has been identified as a potent anti-inflammatory agent. The sodium salt form of this compound is likely to have similar pharmacological properties due to its structural similarity. The anti-inflammatory activity of this class of compounds was discovered during the investigation of the metabolism of 7-benzoylindoline, which unexpectedly exhibited anti-inflammatory effects. Although the initial hypothesis that 2-amino-3-benzoylphenylacetic acid was an active metabolite of 7-benzoylindoline was not confirmed, the compound itself demonstrated significant anti-inflammatory activity in pharmacological models .
Synthesis Analysis
The synthesis of 2-amino-3-benzoylphenylacetic acid, which is structurally related to the sodium salt , involves a series of chemical reactions that result in the introduction of an amino group and a benzoyl group to the phenylacetic acid backbone. The exact synthetic route for the sodium salt form is not detailed in the provided data, but it can be inferred that it would involve the conversion of the acid form to its sodium salt, possibly through a neutralization reaction with a sodium base .
Molecular Structure Analysis
The molecular structure of 2-amino-3-benzoylphenylacetic acid consists of a benzoyl group attached to the second carbon of a phenyl ring, which is further substituted at the third position with an amino group. The glyoxylic acid sodium salt derivative would have a carboxylate group in place of the acetic acid moiety, which would be deprotonated and associated with a sodium ion. This structural modification could influence the compound's solubility and bioavailability .
Chemical Reactions Analysis
The chemical reactivity of 2-amino-3-benzoylphenylacetic acid and its derivatives, including the sodium salt, can be influenced by the presence of both the amino and benzoyl functional groups. These groups can participate in various chemical reactions, such as the formation of complexes with metal ions. Although the specific interactions of the sodium salt with metal ions are not described, related compounds have been shown to form complexes with divalent cations like Co^2+, Ni^2+, Cu^2+, Zn^2+, Cd^2+, and Hg^2+ in aqueous solutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-3-benzoylphenylacetic acid and its sodium salt are likely to include high solubility in water due to the presence of the sodium ion and the carboxylate group. The compound's stability, melting point, and other physicochemical characteristics are essential for its pharmacological application but are not detailed in the provided data. The interaction with metal ions suggests that the compound could have chelating properties, which might be relevant in its mechanism of action or in the development of formulations .
Scientific Research Applications
PPARgamma Agonists
"N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent" by Cobb et al. (1998) discusses the synthesis and evaluation of carboxylic acid analogues modified in the N-2-benzoylphenyl moiety as PPARgamma agonists, showing potential for antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998).
"N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents" by Henke et al. (1998) identifies a series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives as potent, selective PPARgamma agonists, offering potential for the treatment of type 2 diabetes (Henke et al., 1998).
Antiinflammatory Activity
- "Antiinflammatory agents. 1. Synthesis and antiinflammatory activity of 2-amino-3-benzoylphenylacetic acid" by Welstead et al. (1979) demonstrates the potent antiinflammatory activity of 2-amino-3-benzoylphenylacetic acid and its derivatives in pharmacological models (Welstead et al., 1979).
Photoreaction with Basic Amino Acids
- "Photochemical reaction of 2-(3-benzoylphenyl)propionic acid (ketoprofen) with basic amino acids and dipeptides" by Suzuki et al. (2013) investigates the photoreaction of 2-(3-benzoylphenyl)propionic acid with basic amino acids, revealing insights into its potential photochemical behavior in vivo (Suzuki et al., 2013).
Asymmetric Synthesis
- "Asymmetric Synthesis of (S)-2-Amino-3-(1-naphthyl)propanoic Acid via Chiral Nickel Complex" by Popkov et al. (2005) presents a method for the asymmetric synthesis of non-coded amino acids, offering potential applications in organic synthesis (Popkov et al., 2005).
properties
IUPAC Name |
sodium;2-(2-amino-3-benzoylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4.Na/c16-12-10(13(17)9-5-2-1-3-6-9)7-4-8-11(12)14(18)15(19)20;/h1-8H,16H2,(H,19,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQAPOWQLASHPA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-3-benzoylphenyl)glyoxylic acid sodium salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



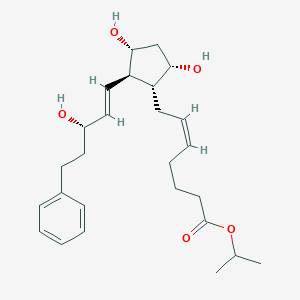

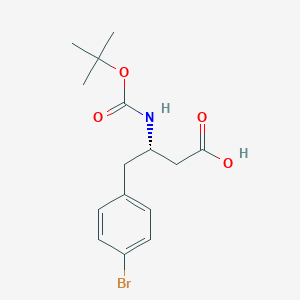
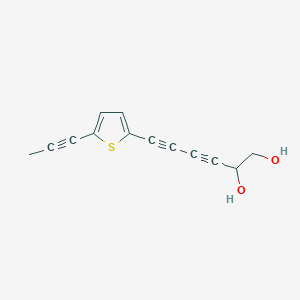
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
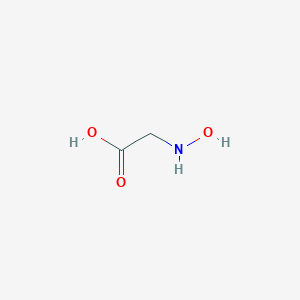

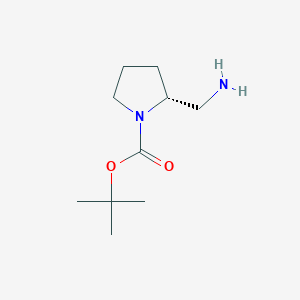

![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)
